2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine Hydrochloride is the HCl salt of 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine which is a selective 5-HT6 receptor agonist. It has been proven to have antidepressant and anxiolytic effects on rats suggesting its usefulness as a potential antidepressant.

Brand Name: Vulcanchem
CAS No.: 554403-08-6
VCID: VC21057113
InChI: InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
SMILES: C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
Molecular Formula: C15H14Cl2N4O2S2
Molecular Weight: 417.3 g/mol

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride

CAS No.: 554403-08-6

Cat. No.: VC21057113

Molecular Formula: C15H14Cl2N4O2S2

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride - 554403-08-6

CAS No. 554403-08-6
Molecular Formula C15H14Cl2N4O2S2
Molecular Weight 417.3 g/mol
IUPAC Name 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
Standard InChI Key YWNBHKWSECANPP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl

2-[1-(6-Chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride, commonly referred to by its PubChem name 2-[1-(6-chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine, is a complex organic compound with significant interest in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a sulfonyl linkage between an indole ring and an imidazo-thiazole moiety. The hydrochloride salt form is often used to enhance solubility and stability for various applications.

Synthesis

The synthesis of 2-[1-(6-chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamine involves multi-step organic reactions. A common approach might include the reaction of 6-chloroimidazo[2,1-b] thiazole-5-sulfonyl chloride with indole-3-ethanamine in the presence of a suitable base to facilitate the sulfonylation reaction.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
2-[1-(6-Chloroimidazo[2,1-b] thiazol-5-yl)sulfonylindol-3-yl]ethanamineC15H13ClN4O2S2380.9 g/molPotential therapeutic effects due to biological activity
N-(6-Chloroimidazo[2,1-b] thiazol-5-yl)methylenemethanamineC14H12ClN3OS-Medicinal chemistry and materials science
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide--Anti-inflammatory, potential 5-LOX inhibitor

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